Geraniin

Catalog No.
S593958
CAS No.
M.F
C41H28O27
M. Wt
952.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geraniin

Product Name

Geraniin

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Synonyms

Geraniin

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

The exact mass of the compound Geraniin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359346. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Hydrolyzable Tannins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Geraniin is a highly bioactive dehydroellagitannin and the predominant hydrolyzable tannin found in Geranium and Phyllanthus species. Characterized by its specific dehydrohexahydroxydiphenoyl (DHHDP) group, it serves as a high-value active ingredient in advanced nutraceutical and pharmaceutical formulations [1]. In procurement contexts, geraniin is prioritized for its potent antioxidant, anti-hyperglycemic, and antiviral properties. However, its high polarity (Log P ≈ -0.73) and susceptibility to hydrolysis into ellagic acid and corilagin necessitate careful consideration of formulation strategies [2]. Industrial buyers must account for its poor gastric solubility but excellent intestinal fluid solubility (3.59–14.32 mg/mL) when designing oral delivery systems[2].

Substituting highly purified geraniin with crude plant extracts, closely related tannins like corilagin, or its downstream metabolite ellagic acid fundamentally compromises product efficacy and formulation predictability [1]. Crude botanical extracts introduce unacceptable batch-to-batch variability, making it impossible to standardize therapeutic doses for precise enzyme inhibition[1]. Conversely, substituting with ellagic acid—while chemically more stable—introduces severe processability challenges due to its notoriously poor aqueous solubility and distinct pharmacokinetic limitations [2]. Furthermore, geraniin's specific macrocyclic structure and reactive DHHDP moiety confer superior receptor-binding affinities and radical scavenging capacities that are entirely lost when utilizing structurally simpler, lower-cost analogs [1].

Superior Alpha-Glucosidase Inhibition vs. Standard Therapeutics

In in vitro hypoglycemic activity assays, geraniin demonstrates exceptional potency in inhibiting alpha-glucosidase, a critical target for managing postprandial hyperglycemia, significantly outperforming the industry-standard drug acarbose [1].

Evidence DimensionAlpha-glucosidase inhibition (IC50)
Target Compound Data0.92 µg/mL
Comparator Or BaselineAcarbose (>35 µg/mL in standard assays)
Quantified Difference>30-fold higher inhibitory potency
ConditionsIn vitro alpha-glucosidase inhibition assay

Provides a quantitative rationale for selecting geraniin as a premium active ingredient in anti-diabetic formulations over conventional synthetic inhibitors.

Enhanced Radical Scavenging Capacity vs. Co-Extracted Tannins

DPPH free radical scavenging assays reveal that geraniin significantly outperforms both its structural analog corilagin (often found in the same crude extracts) and the industry-standard antioxidant ascorbic acid [1].

Evidence DimensionDPPH radical scavenging (IC50)
Target Compound Data0.99 µM
Comparator Or BaselineCorilagin (2.25 µM) and Ascorbic Acid (46.06 µM)
Quantified Difference2.2x more potent than corilagin; 46x more potent than ascorbic acid
ConditionsIn vitro DPPH free radical scavenging assay

Justifies the investment in high-purity geraniin isolation for premium antioxidant products by proving a massive potency advantage over baseline vitamins and crude tannin mixtures.

High Therapeutic Index in Antiviral (HSV-2) Applications

Geraniin exhibits potent virucidal activity against Herpes Simplex Virus 2 (HSV-2) by effectively blocking viral attachment, demonstrating a highly favorable therapeutic index and outperforming standard nucleoside analogs like acyclovir in direct viral inactivation [1].

Evidence DimensionAntiviral Therapeutic Index (TI = IC50/EC50) and Virucidal Inhibition Rate
Target Compound DataTherapeutic Index = 11.56 (EC50 = 18.37 µM); Virucidal inhibition rate = 187.2%
Comparator Or BaselineAcyclovir (Virucidal inhibition rate = 67.99%)
Quantified Difference2.7x higher direct virucidal inhibition rate than acyclovir
ConditionsIn vitro HaCaT cell model, HSV-2 infection, 120 min co-incubation

Validates geraniin as a highly differentiated API candidate for topical antiviral formulations, especially where resistance or limited efficacy of standard therapies is a concern.

Phospholipid Complexation for Enhanced Bioavailability

To overcome geraniin's inherent polarity and limited gastrointestinal absorption, formulation into a soy-phosphatidylcholine complex (GE-PL) dramatically improves the systemic exposure of its active metabolite, ellagic acid, compared to administering unformulated free geraniin [1].

Evidence DimensionPeak plasma concentration (Cmax) of active metabolite (ellagic acid)
Target Compound Data588.82 ng/mL (GE-PL complex)
Comparator Or BaselineFree Geraniin (Baseline)
Quantified Difference11-fold enhancement in Cmax
ConditionsIn vivo oral administration in rabbit models

Demonstrates that geraniin's processability and absorption challenges can be reliably solved using scalable lipid-based delivery systems, de-risking commercial formulation efforts.

Advanced Anti-Diabetic Nutraceuticals

Utilizing geraniin's sub-microgram IC50 for alpha-glucosidase inhibition to formulate high-efficacy, plant-derived blood glucose management supplements [1].

Premium Antioxidant Cosmeceuticals

Leveraging its superior radical scavenging capacity (outperforming ascorbic acid by >40x) for high-end anti-aging and skin protection topical formulations [2].

Topical Antiviral Therapeutics

Incorporating geraniin into creams or ointments targeting HSV-2, capitalizing on its high therapeutic index and unique mechanism of blocking viral attachment [3].

Phytosome-Based Oral Delivery Systems

Employing geraniin as a core active in phospholipid complex formulations to deliver sustained, high-bioavailability ellagic acid for systemic anti-inflammatory and metabolic support [4].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

14

Exact Mass

952.08179561 g/mol

Monoisotopic Mass

952.08179561 g/mol

Heavy Atom Count

68

Appearance

Yellow powder

Wikipedia

Geraniin

Dates

Last modified: 08-15-2023

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